molecular formula C17H11ClFNO4S B2597973 2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 831214-75-6

2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2597973
CAS No.: 831214-75-6
M. Wt: 379.79
InChI Key: ZZPIVAQZABJWJL-UHFFFAOYSA-N
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Description

2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound that features a pyrrolidine ring, a benzoic acid moiety, and halogenated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the halogenated phenyl derivative and introduce the pyrrolidine ring through a series of cyclization reactions. The benzoic acid moiety is then attached via a thiol linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and halogenated benzoic acids. Examples are:

Uniqueness

What sets 2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid apart is its combination of a pyrrolidine ring with halogenated phenyl groups and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO4S/c18-11-7-9(5-6-12(11)19)20-15(21)8-14(16(20)22)25-13-4-2-1-3-10(13)17(23)24/h1-7,14H,8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPIVAQZABJWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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